molecular formula C20H22ClNO3 B5267074 N-(furan-2-ylmethyl)-1-(3-methoxy-4-phenylmethoxyphenyl)methanamine;hydrochloride

N-(furan-2-ylmethyl)-1-(3-methoxy-4-phenylmethoxyphenyl)methanamine;hydrochloride

Cat. No.: B5267074
M. Wt: 359.8 g/mol
InChI Key: NPFQOCLVRYPZPT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-(3-methoxy-4-phenylmethoxyphenyl)methanamine;hydrochloride is a synthetic organic compound that belongs to the class of substituted methanamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-(3-methoxy-4-phenylmethoxyphenyl)methanamine;hydrochloride typically involves the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent under basic conditions.

    Coupling with 3-methoxy-4-phenylmethoxybenzaldehyde: The intermediate is then reacted with 3-methoxy-4-phenylmethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride to form the desired methanamine.

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Temperature control: Maintaining specific temperatures to ensure high yield and purity.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-(3-methoxy-4-phenylmethoxyphenyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The methoxy groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Furan-2-carboxylic acid derivatives.

    Reduction products: Hydroxyl-substituted derivatives.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-1-(3-methoxy-4-phenylmethoxyphenyl)methanamine;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to receptors: Interacting with specific receptors in biological systems to modulate their activity.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in key biochemical pathways.

    Signal transduction: Modulating signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-1-(3-methoxy-4-phenylmethoxyphenyl)methanamine
  • N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)methanamine
  • N-(furan-2-ylmethyl)-1-(4-phenylmethoxyphenyl)methanamine

Uniqueness

N-(furan-2-ylmethyl)-1-(3-methoxy-4-phenylmethoxyphenyl)methanamine;hydrochloride is unique due to the presence of both methoxy and phenylmethoxy groups, which may confer distinct chemical and biological properties compared to other similar compounds. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(3-methoxy-4-phenylmethoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3.ClH/c1-22-20-12-17(13-21-14-18-8-5-11-23-18)9-10-19(20)24-15-16-6-3-2-4-7-16;/h2-12,21H,13-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFQOCLVRYPZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CO2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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